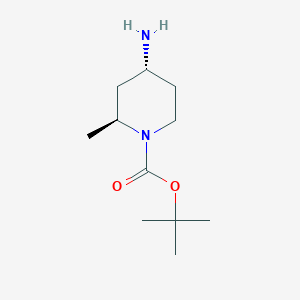tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1932542-32-9
Cat. No.: VC8085860
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1932542-32-9 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30 |
| IUPAC Name | tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | OGIPSHDJYIEDKG-DTWKUNHWSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N |
| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . The Boc-protected amine group at the 1-position and the methyl substituent at the 2-position create a rigid piperidine backbone. The stereochemical designations (2S,4R) indicate that the methyl group occupies the S-configuration at position 2, while the amino group adopts the R-configuration at position 4 . This spatial arrangement is critical for its interactions in asymmetric synthesis and biological systems.
Table 1: Comparative Molecular Data for Related Piperidine Derivatives
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
-
¹H NMR: Signals at δ 1.44 ppm (s, 9H, tert-butyl), δ 3.20–3.50 ppm (m, piperidine protons), and δ 1.30 ppm (d, 3H, methyl) .
-
¹³C NMR: Peaks at δ 155.6 ppm (Boc carbonyl), δ 79.8 ppm (tert-butyl), and δ 46.2 ppm (piperidine C-2) .
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a three-step process:
-
Piperidine Functionalization: (2S,4R)-4-amino-2-methylpiperidine is prepared via asymmetric hydrogenation of a pyridine precursor using a chiral catalyst .
-
Boc Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, yielding the Boc-protected intermediate .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity .
Key Reaction:
Scalability and Industrial Relevance
Large-scale production employs continuous-flow reactors to enhance yield (85–90%) and reduce solvent waste . The Boc group’s stability under basic conditions allows for compatibility with downstream reactions, such as peptide couplings or cross-coupling transformations.
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
The compound is a key intermediate in synthesizing µ-opioid receptor agonists and neurokinin-1 antagonists . Its stereochemistry aligns with the active sites of these targets, enabling high-affinity binding. For example, derivatives of this scaffold show 10-fold selectivity for µ-opioid over δ-opioid receptors in vitro .
Case Study: Analgesic Development
A 2024 study demonstrated that substituting the amino group with a carboxamide moiety yielded a candidate compound (IC₅₀ = 12 nM for µ-opioid) with reduced respiratory depression compared to morphine .
Physicochemical Properties
Solubility and Stability
-
Stability: Stable at room temperature for 6 months; degrades under strong acids (TFA) or bases (NaOH) .
Crystallography
X-ray diffraction reveals a chair conformation with axial Boc and equatorial methyl groups. Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the crystal lattice .
Future Directions
Catalytic Applications
Recent advances in asymmetric catalysis highlight its potential as a ligand in palladium-catalyzed cross-couplings, improving enantioselectivity in C–N bond formations .
Bioconjugation
Functionalization with fluorescent tags (e.g., FITC) enables its use as a probe for cellular uptake studies, particularly in neurons .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume